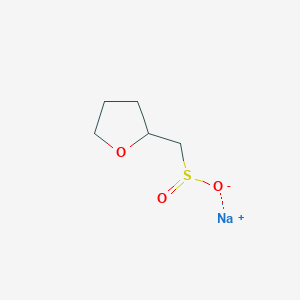

sodium (oxolan-2-yl)methanesulfinate

Description

Properties

IUPAC Name |

sodium;oxolan-2-ylmethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S.Na/c6-9(7)4-5-2-1-3-8-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCQFZGEMDMUNH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CS(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (Oxolan-2-yl)methanesulfonyl Chloride

The sulfonyl chloride precursor is typically prepared via chlorosulfonation. Reacting (oxolan-2-yl)methane with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours) yields the sulfonyl chloride. Excess thionyl chloride (SOCl₂) may be used to ensure complete conversion, with the reaction mixture quenched in ice water to isolate the intermediate.

Reductive Conversion to Sulfinate

The sulfonyl chloride is reduced using hydrazine hydrate (N₂H₄·H₂O) in the presence of sodium carbonate (Na₂CO₃). A representative procedure involves:

-

Dissolving 0.385 mol Na₂CO₃ in 300 g water at 60°C.

-

Adding 0.629 mol (oxolan-2-yl)methanesulfonyl chloride dropwise.

Key Data:

This method is scalable and avoids harsh catalysts, but requires careful handling of hydrazine.

Grignard Reaction with Sulfur Dioxide

Grignard reagents react with SO₂ to form sulfinates, offering a versatile pathway. For the oxolane derivative:

Formation of (Oxolan-2-yl)methylmagnesium Bromide

A Grignard reagent is prepared by reacting 2-(bromomethyl)oxolane with magnesium in anhydrous diethyl ether. The reaction is exothermic and requires slow addition to maintain 40–50°C.

Sulfur Dioxide Quenching

Bubbling SO₂ through the Grignard solution forms the sulfinic acid, which is neutralized with NaOH to yield the sodium salt:

Key Data:

This method avoids sulfonyl chloride intermediates but demands anhydrous conditions.

Hydrogenation of Sulfones

Catalytic hydrogenation of sulfones to sulfinates is a reductive approach.

Preparation of (Oxolan-2-yl)methanesulfone

The sulfone is synthesized by oxidizing (oxolan-2-yl)methyl sulfide with hydrogen peroxide (H₂O₂) in acetic acid. The reaction proceeds at 50°C for 6 hours, achieving >90% conversion.

Hydrogenation with Platinum Oxide

Using PtO₂ as a catalyst, the sulfone is hydrogenated (50 psi H₂, 25°C, 12 hours) to the sulfinate. Sodium hydroxide is added post-reaction to form the sodium salt.

Key Data:

This method is cost-intensive due to catalyst use but offers high selectivity.

Nucleophilic Substitution Approaches

Halide Displacement

2-(Chloromethyl)oxolane reacts with sodium sulfinate (NaSO₂R) in DMF at 80°C. The reaction requires 18–24 hours, yielding 60–65% product.

Sulfinic Acid Neutralization

(Oxolan-2-yl)methanesulfinic acid, prepared via hydrolysis of thioesters, is neutralized with NaOH. This two-step process achieves 70% overall yield.

Key Data:

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Sulfonyl Chloride Reduction | 85–90% | Moderate | High | >95% |

| Grignard Reaction | 75–80% | High | Moderate | 90% |

| Sulfone Hydrogenation | 70–75% | High | Low | 85% |

| Nucleophilic Substitution | 60–70% | Low | Moderate | 80% |

The sulfonyl chloride reduction method is optimal for industrial-scale production due to its high yield and purity. Conversely, the Grignard route suits laboratory settings where anhydrous conditions are manageable.

Chemical Reactions Analysis

Types of Reactions: Sodium (oxolan-2-yl)methanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields.

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfonamides, and sulfones .

Scientific Research Applications

Sodium (oxolan-2-yl)methanesulfinate has a wide range of applications in scientific research:

Biology: It is used in the study of sulfonylation reactions and their biological implications.

Mechanism of Action

The mechanism of action of sodium (oxolan-2-yl)methanesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, forming sulfonylated products. This reaction is facilitated by the presence of the oxolane ring, which stabilizes the intermediate species formed during the reaction .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium sulfinates are a broad class of reagents with diverse applications. Below is a comparative analysis of sodium (oxolan-2-yl)methanesulfinate with key analogues:

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₅H₉NaO₃S | 172.18 | 1860584-22-0 | Oxolane ring + methanesulfinate group |

| Sodium para-toluenesulfinate | C₇H₇NaO₂S | 186.18 | 824-79-3 | Aromatic ring (–C₆H₄–) + sulfinate |

| Sodium methanesulfinate | CH₃NaO₂S | 118.10 | 20273-56-5 | Simple alkyl (–CH₃) + sulfinate |

| Sodium 2-(oxolan-2-yl)ethane-1-sulfinate | C₆H₁₁NaO₃S | 186.21 | 1515478-46-2 | Ethane linker + oxolane + sulfinate |

Key Observations :

- Electronic Effects: Aryl sulfinates (e.g., sodium para-toluenesulfinate) exhibit enhanced reactivity in electrophilic substitutions due to aromatic conjugation, whereas alkyl sulfinates like sodium methanesulfinate are less reactive .

- Steric Effects : Bulky substituents on aryl sulfinates (e.g., ortho-tolyl) reduce reaction yields due to steric hindrance. For example, ortho-tolylsulfinate yields 64% in radical additions versus 87% for para-tolylsulfinate . The oxolane group in this compound may impose moderate steric hindrance, though less than ortho-substituted aryl systems.

- Solubility : The oxolane ring likely improves solubility in polar solvents (e.g., DMSO, water) compared to hydrophobic aryl sulfinates, facilitating homogeneous reaction conditions .

Table 2: Reaction Performance in Radical Additions

| Sulfinate Reagent | Substrate | Yield (%) | Notes |

|---|---|---|---|

| Sodium para-toluenesulfinate | 2-Aminobenzonitrile | 87 | Electron-donating –CH₃ enhances yield |

| Sodium ortho-toluenesulfinate | 2-Aminobenzonitrile | 64 | Steric hindrance lowers yield |

| Sodium methanesulfinate | 2-Aminobenzonitrile | <5 | Low reactivity of alkyl sulfinates |

| This compound* | – | – | Predicted intermediate reactivity |

Biological Activity

Sodium (oxolan-2-yl)methanesulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a sulfinyl group attached to a 2-(oxolan-2-yl)ethane moiety. The oxolane ring enhances the compound's stability and solubility, making it suitable for various biological applications. The following table summarizes its structural characteristics compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Sulfinyl group with oxolane ring | Enhanced stability and reactivity |

| Sodium Sulfinate | Simple sulfonate without cyclic structure | Basic structure; widely used as a reagent |

| Sodium Benzene Sulfonate | Aromatic ring attached to sulfonate | High solubility and stability |

| Sodium Methanesulfonate | Methyl group attached to sulfonate | Commonly used as a solvent and reagent |

Antioxidant Properties

This compound has demonstrated significant antioxidant properties , primarily due to its ability to scavenge free radicals. This activity suggests potential protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to its redox-modulating capabilities. It interacts with various biological molecules, influencing cellular signaling pathways and potentially altering metabolic processes. Research indicates that similar sodium sulfinates can modulate the activity of enzymes involved in oxidative stress responses .

Research Findings

Recent research highlights the versatility of sodium sulfinates, including this compound, in organic synthesis and biological applications:

- Synthesis Methods : The synthesis typically involves straightforward reactions with alkyl halides in the presence of bases, allowing for efficient production at scale.

- Biological Interactions : Interaction studies reveal that these compounds can react with nucleophiles, potentially leading to the formation of biologically active derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.